molecular formula C6H4N2O2 B1532475 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile CAS No. 1184639-97-1

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile

Cat. No.: B1532475
CAS No.: 1184639-97-1
M. Wt: 136.11 g/mol
InChI Key: NRHPBZDJHJVHOM-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is an organic compound with the molecular formula C6H4N2O2 It is characterized by a pyrrole ring substituted with a nitrile group and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the reaction of maleimide with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by the addition of maleimide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its combination of a nitrile group and two keto groups on the pyrrole ring.

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H6N2O3
  • Molecular Weight : 154.12 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic and antimicrobial properties. The compound exhibits a range of effects on various cell lines and microorganisms.

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds can exhibit significant anticancer activity. A study focused on the synthesis of a series of pyrrole derivatives revealed that certain compounds showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating a potential application in developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells.
  • Antibacterial Mechanism : The action against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study, various derivatives including this compound were tested for cytotoxicity against several cancer cell lines. The results indicated that:

  • MCF-7 Cells : IC50 = 15 µM
  • HeLa Cells : IC50 = 12 µM

These findings suggest that the compound has a significant potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of the compound against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data indicates that while the compound is effective against Staphylococcus aureus, it shows less efficacy against Pseudomonas aeruginosa .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPBZDJHJVHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.